5-[(4-bromophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole
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Overview
Description
5-[(4-bromophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a 4-bromophenylsulfanyl group and a methyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromothiophenol with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-bromophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted thiadiazole.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Scientific Research Applications
5-[(4-bromophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[(4-bromophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
4-methyl-1,2,3-thiadiazole: Lacks the bromophenylsulfanyl group.
5-phenyl-1,2,3-thiadiazole: Contains a phenyl group instead of a bromophenylsulfanyl group.
5-[(4-chlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole: Contains a chlorophenylsulfanyl group instead of a bromophenylsulfanyl group.
Uniqueness
5-[(4-bromophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole is unique due to the presence of the bromophenylsulfanyl group, which can impart distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and its potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(4-bromophenyl)sulfanyl-4-methylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2S2/c1-6-9(14-12-11-6)13-8-4-2-7(10)3-5-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPMYKPPQBNSJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)SC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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